molecular formula C18H16N4O3S B2451018 N-(4-nitrophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-21-0

N-(4-nitrophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2451018
CAS RN: 851131-21-0
M. Wt: 368.41
InChI Key: LFQSCPZDUFITGF-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as Nitro-TAMRA, is a chemical compound used in scientific research. It is a fluorescent probe that is commonly used to label and detect proteins in biological samples.

Scientific Research Applications

Antibacterial Agents

Anticancer Agents

  • Derivatives of this compound have been investigated for their anticancer activities. Certain derivatives exhibited high selectivity and notable apoptosis-inducing effects in cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
  • Another study synthesized derivatives specifically targeting melanoma-type cell lines, showing reasonable anticancer activity (Duran & Demirayak, 2012).

BACE1 Inhibitors

  • A series of derivatives were developed as β-secretase (BACE-1) inhibitors, showing potential for Alzheimer’s disease treatment. These compounds exhibited good blood-brain barrier permeability and low cellular cytotoxicity (Yan et al., 2017).

Antimicrobial and Hemolytic Activity

  • Some derivatives displayed antimicrobial activities against various microbial species, with a few showing considerable potential relative to reference standards. These compounds also demonstrated low hemolytic activity (Gul et al., 2017).

pKa Determination

  • The acidity constants of certain derivatives were determined, providing valuable information for drug design and development (Duran & Canbaz, 2013).

Anticonvulsant Activity

  • Some derivatives were found to have anticonvulsant activity, with specific compounds showing notable efficacy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Anthelmintic Agents

  • Certain derivatives exhibited potential as anthelmintic agents, demonstrating effectiveness against earthworms comparable to standard drugs (Sawant & Kawade, 2011).

properties

IUPAC Name

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-13-3-2-4-16(11-13)21-10-9-19-18(21)26-12-17(23)20-14-5-7-15(8-6-14)22(24)25/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCPZDUFITGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

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